N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide
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Overview
Description
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide is a chemical compound with the molecular formula C15H24N2O5S and a molecular weight of 344.43 g/mol. This compound is known for its unique structure, which includes a benzamide group and a sulfamoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the Sulfamoyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl intermediate.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzamide group can
Properties
IUPAC Name |
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-21-11-9-17(10-12-22-2)23(19,20)13-8-16-15(18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPFSZHRHBUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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